N-(5-acetylpyridin-2-yl)-2-methoxy-2-methylpropanamide
Description
N-(5-acetylpyridin-2-yl)-2-methoxy-2-methylpropanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with an acetyl group at the 5-position and an amide linkage to a 2-methoxy-2-methylpropanamide moiety
Properties
IUPAC Name |
N-(5-acetylpyridin-2-yl)-2-methoxy-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)9-5-6-10(13-7-9)14-11(16)12(2,3)17-4/h5-7H,1-4H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLOMQPERCGOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)NC(=O)C(C)(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetylpyridin-2-yl)-2-methoxy-2-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-acetylpyridine and 2-methoxy-2-methylpropanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-acetylpyridine is reacted with 2-methoxy-2-methylpropanoyl chloride in an anhydrous solvent like dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetylpyridin-2-yl)-2-methoxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of N-(5-carboxypyridin-2-yl)-2-methoxy-2-methylpropanamide.
Reduction: Formation of N-(5-acetylpyridin-2-yl)-2-methoxy-2-methylpropanamine.
Substitution: Formation of N-(5-acetylpyridin-2-yl)-2-substituted-2-methylpropanamide.
Scientific Research Applications
N-(5-acetylpyridin-2-yl)-2-methoxy-2-methylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-acetylpyridin-2-yl)-2-methoxy-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the amide linkage play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The methoxy and methyl groups contribute to the compound’s overall stability and solubility, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(5-acetylpyridin-2-yl)-2-methylpropanamide: Lacks the methoxy group, which may affect its solubility and reactivity.
N-(5-acetylpyridin-2-yl)-2-ethoxy-2-methylpropanamide: Contains an ethoxy group instead of a methoxy group, potentially altering its chemical properties and biological activity.
Uniqueness
N-(5-acetylpyridin-2-yl)-2-methoxy-2-methylpropanamide is unique due to the presence of the methoxy group, which enhances its solubility and may influence its interaction with biological targets
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
